An In-depth Technical Guide to 5-chloro-2,3-dimethyl-1H-indole (CAS: 21296-93-5)
An In-depth Technical Guide to 5-chloro-2,3-dimethyl-1H-indole (CAS: 21296-93-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-chloro-2,3-dimethyl-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, a robust synthesis protocol via the Fischer indole synthesis, and its emerging role as a scaffold for the development of targeted anticancer therapies. Particular focus is given to its potential modulation of key oncogenic signaling pathways, including the EGFR/BRAF and WNT/β-catenin cascades. Experimental methodologies and quantitative data are presented to facilitate further research and application of this compound in drug development pipelines.
Chemical and Physical Properties
5-chloro-2,3-dimethyl-1H-indole is a solid, crystalline compound. Its fundamental properties are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 21296-93-5 | N/A |
| Molecular Formula | C₁₀H₁₀ClN | [1] |
| Molecular Weight | 179.65 g/mol | [1] |
| Appearance | Crystalline solid | N/A |
| Purity | Typically >95% | [2] |
Synthesis: The Fischer Indole Synthesis
The most common and versatile method for the synthesis of 5-chloro-2,3-dimethyl-1H-indole is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone.[3][4]
Experimental Protocol: Synthesis of 5-chloro-2,3-dimethyl-1H-indole
Materials:
-
(4-chlorophenyl)hydrazine hydrochloride
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Butan-2-one (Methyl ethyl ketone)
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Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
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Ethanol
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Dichloromethane (CH₂Cl₂)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride in ethanol. Add an equimolar amount of butan-2-one to the solution. Stir the mixture at room temperature for 1-2 hours. The formation of the corresponding hydrazone can be monitored by thin-layer chromatography (TLC).
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Cyclization: Once hydrazone formation is complete, remove the ethanol under reduced pressure. To the resulting crude hydrazone, add an excess of polyphosphoric acid (or a catalytic amount of zinc chloride). Heat the mixture to 80-100°C with vigorous stirring. The reaction progress should be monitored by TLC.
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Work-up: After the reaction is complete (typically 2-4 hours), cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a beaker of ice-water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
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Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
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Purification: Purify the crude 5-chloro-2,3-dimethyl-1H-indole by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
Logical Workflow for Fischer Indole Synthesis
Caption: Workflow of the Fischer indole synthesis for 5-chloro-2,3-dimethyl-1H-indole.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (CDCl₃, 500 MHz) Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.9 | s | 1H | NH |
| ~7.5 | d | 1H | Ar-H (C4-H) |
| ~7.2 | d | 1H | Ar-H (C7-H) |
| ~7.1 | dd | 1H | Ar-H (C6-H) |
| ~2.3 | s | 3H | C2-CH₃ |
| ~2.2 | s | 3H | C3-CH₃ |
Expected ¹³C NMR (CDCl₃, 125 MHz) Data:
| Chemical Shift (δ) ppm | Assignment |
| ~134 | C7a |
| ~130 | C3a |
| ~125 | C5 |
| ~122 | C4 |
| ~119 | C6 |
| ~111 | C7 |
| ~109 | C2 |
| ~106 | C3 |
| ~12 | C2-CH₃ |
| ~9 | C3-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the indole ring around 3400 cm⁻¹, C-H stretching of the aromatic and methyl groups in the 3100-2850 cm⁻¹ region, C=C stretching of the aromatic ring around 1600-1450 cm⁻¹, and C-Cl stretching in the fingerprint region.
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 179 and an (M+2)⁺ peak at m/z 181 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a chlorine atom.
Biological Activity and Drug Development Potential
The 5-chloro-indole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with significant biological activity.[6] Derivatives of 5-chloro-indole have shown promise as potent inhibitors of several protein kinases that are key drivers of cancer progression.
Inhibition of EGFR and BRAF Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) and the serine/threonine-protein kinase B-Raf (BRAF) are critical components of the MAPK/ERK signaling pathway, which regulates cell proliferation, survival, and differentiation.[7] Mutations in the genes encoding these proteins can lead to constitutive activation of the pathway, a hallmark of many cancers.[8]
Derivatives of 5-chloro-indole have been synthesized and evaluated as inhibitors of both wild-type and mutant forms of EGFR and BRAF.[1] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates.
EGFR/BRAF Signaling Pathway
Caption: Simplified EGFR/BRAF signaling pathway and the inhibitory action of 5-chloro-indole derivatives.
Modulation of the WNT/β-catenin Signaling Pathway
The WNT signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is strongly associated with the development of colorectal and other cancers. A key protein in this pathway is Dishevelled (DVL), which acts as a scaffold protein. A derivative of 5-chloro-indole has been identified as an inhibitor of the DVL-PDZ domain, preventing its interaction with the Frizzled receptor and thereby downregulating the WNT pathway.[2]
WNT/β-catenin Signaling Pathway
Caption: Overview of the WNT/β-catenin pathway and the inhibitory point of 5-chloro-indole derivatives.
Experimental Protocols for Biological Assays
Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of 5-chloro-2,3-dimethyl-1H-indole or its derivatives against a specific kinase (e.g., EGFR, BRAF).
Materials:
-
Recombinant human kinase (e.g., EGFR, BRAF)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
5-chloro-2,3-dimethyl-1H-indole (or derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection of Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion
5-chloro-2,3-dimethyl-1H-indole is a readily synthesizable heterocyclic compound with a promising profile for drug discovery, particularly in the field of oncology. Its core structure serves as a valuable starting point for the development of potent and selective inhibitors of key signaling pathways implicated in cancer, such as the EGFR/BRAF and WNT/β-catenin pathways. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of this and related 5-chloro-indole derivatives. Further studies are warranted to fully elucidate its mechanism of action and to optimize its pharmacological properties for potential clinical applications.
References
- 1. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted : Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
